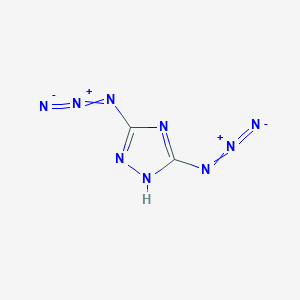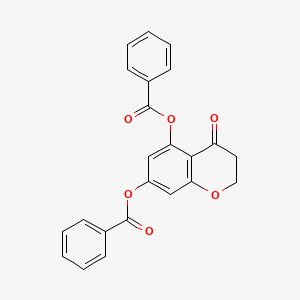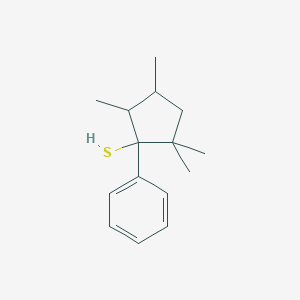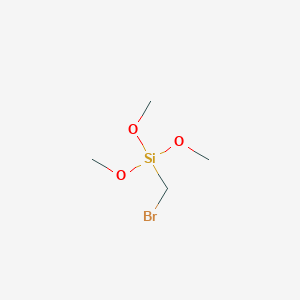![molecular formula C24H27N3O6S3 B14644478 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane CAS No. 52082-68-5](/img/structure/B14644478.png)
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane: is a chemical compound that belongs to the class of triazine derivatives. Triazine derivatives are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of three sulfonyl groups attached to a triazinane ring, each linked to a 2-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Tris(2-methylphenyl)benzene
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-trione
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
- Benzene-1,3,5-triacetic acid
Comparison: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of sulfonyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For example, 1,3,5-Tris(2-methylphenyl)benzene lacks the sulfonyl groups and therefore has different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
52082-68-5 |
|---|---|
Molekularformel |
C24H27N3O6S3 |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
1,3,5-tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3O6S3/c1-19-10-4-7-13-22(19)34(28,29)25-16-26(35(30,31)23-14-8-5-11-20(23)2)18-27(17-25)36(32,33)24-15-9-6-12-21(24)3/h4-15H,16-18H2,1-3H3 |
InChI-Schlüssel |
UAYBLRWYOAUFDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CN(CN(C2)S(=O)(=O)C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


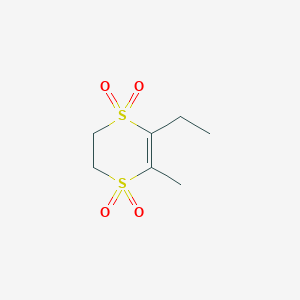
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
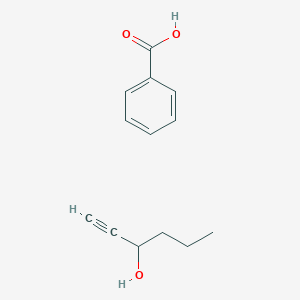
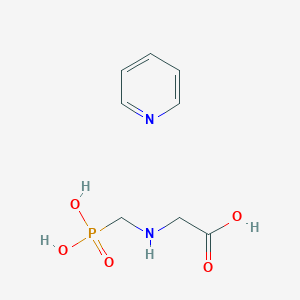
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
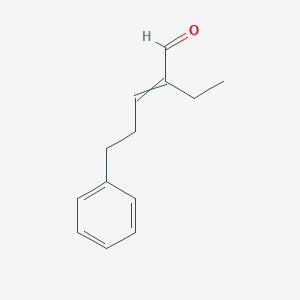

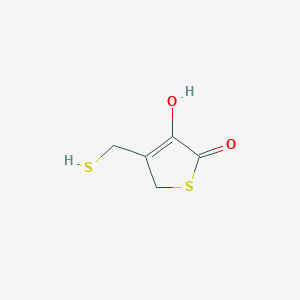
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
